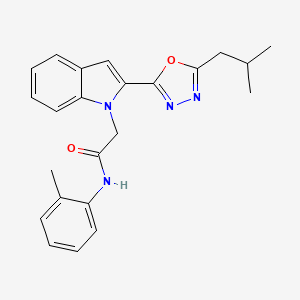
2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(o-tolyl)acetamide
Descripción general
Descripción
2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(o-tolyl)acetamide, also known as MI-773, is a small molecule inhibitor of the p53-MDM2 interaction. The p53 protein is a tumor suppressor that plays a crucial role in preventing the development of cancer. However, in many types of cancer, the function of p53 is compromised due to overexpression of MDM2, which binds to and inhibits p53. MI-773 has been developed as a potential anticancer agent by blocking the interaction between p53 and MDM2, thereby restoring the activity of p53.
Mecanismo De Acción
The mechanism of action of 2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(o-tolyl)acetamide is based on its ability to block the interaction between p53 and MDM2. MDM2 is an E3 ubiquitin ligase that binds to p53 and promotes its degradation by the proteasome. 2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(o-tolyl)acetamide binds to the p53 binding site on MDM2, preventing MDM2 from binding to p53 and promoting its degradation. This leads to the stabilization and activation of p53, which in turn induces cell cycle arrest, apoptosis, and senescence in cancer cells.
Biochemical and Physiological Effects
2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(o-tolyl)acetamide has been shown to have a number of biochemical and physiological effects in cancer cells. These include induction of p53 target genes, cell cycle arrest, apoptosis, and senescence. 2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(o-tolyl)acetamide has also been shown to inhibit angiogenesis (the formation of new blood vessels) and to enhance the immune response against cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(o-tolyl)acetamide as a research tool is its specificity for the p53-MDM2 interaction. This allows researchers to study the effects of p53 activation in cancer cells without interfering with other cellular processes. However, 2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(o-tolyl)acetamide also has some limitations as a research tool. For example, it may not be effective in all types of cancer cells, and its efficacy may be influenced by the genetic background of the cells.
Direcciones Futuras
There are several future directions for research on 2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(o-tolyl)acetamide. One area of interest is the development of combination therapies that include 2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(o-tolyl)acetamide and other anticancer agents. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to 2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(o-tolyl)acetamide. Additionally, further studies are needed to determine the optimal dosing and administration schedule for 2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(o-tolyl)acetamide in clinical trials. Finally, the potential of 2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(o-tolyl)acetamide as a therapeutic agent for other diseases, such as neurodegenerative disorders, is an area of active investigation.
Aplicaciones Científicas De Investigación
2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(o-tolyl)acetamide has been extensively studied for its potential as an anticancer agent. In preclinical studies, 2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(o-tolyl)acetamide has been shown to inhibit the growth of a variety of cancer cell lines, including those that are resistant to chemotherapy. 2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(o-tolyl)acetamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit tumor growth in mouse models of cancer.
Propiedades
IUPAC Name |
N-(2-methylphenyl)-2-[2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-15(2)12-22-25-26-23(29-22)20-13-17-9-5-7-11-19(17)27(20)14-21(28)24-18-10-6-4-8-16(18)3/h4-11,13,15H,12,14H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXICQVQHTTWVNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(o-tolyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-ethoxyphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B3312877.png)
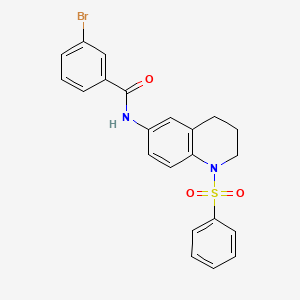
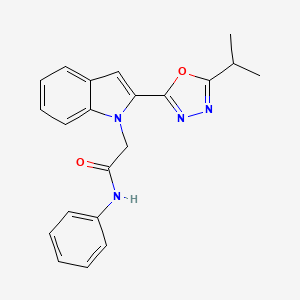
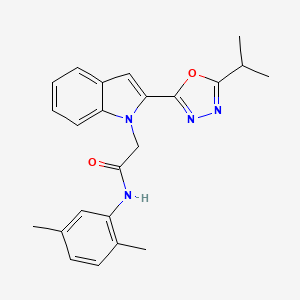
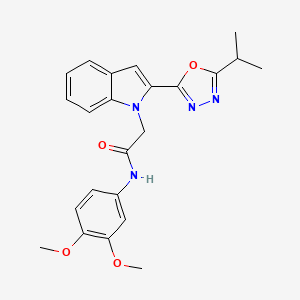
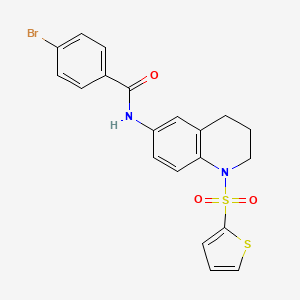

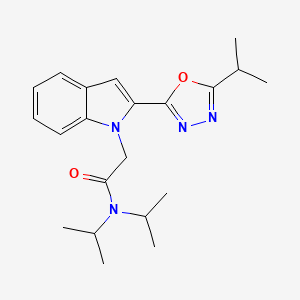


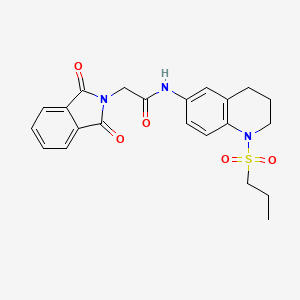
![N-(3,4-dimethoxyphenethyl)-2-((6-(methoxymethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3312971.png)
![4-(isopropylthio)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide](/img/structure/B3312974.png)
![4-(isopropylsulfonyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide](/img/structure/B3312981.png)